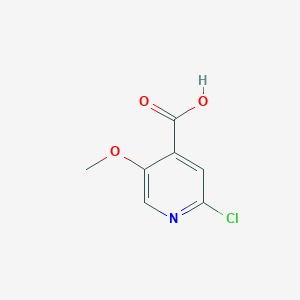

2-Chloro-5-methoxyisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQPUJQMORYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and properties of 2-Chloro-5-methoxyisonicotinic acid"

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-methoxyisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (IUPAC Name: 2-chloro-5-methoxypyridine-4-carboxylic acid), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details a proposed, scientifically robust synthetic pathway, outlines its key physicochemical and spectroscopic properties, discusses its chemical reactivity and potential applications, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and utilization of novel pyridine-based scaffolds.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative that embodies a versatile chemical scaffold. The pyridine ring is a privileged structure in drug discovery, and its functionalization with a chloro group at the 2-position, a methoxy group at the 5-position, and a carboxylic acid at the 4-position creates a molecule with multiple reactive handles. The chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methoxy group modulates the electronic properties and lipophilicity of the ring system.

These structural features make it a valuable building block for constructing more complex molecules, particularly in the search for new therapeutic agents. Analogous chlorinated nicotinic and isonicotinic acid derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory drugs and herbicides.[1][2][3] This guide provides the necessary technical details to enable its synthesis and effective use in research and development settings.

Synthesis Methodology

While specific literature detailing a full experimental synthesis of this compound is sparse, a robust and logical pathway can be devised based on well-established pyridine chemistry. The most field-proven approach involves the chlorination of the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form), a standard transformation in heterocyclic chemistry.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the C-Cl bond, identifying the 2-hydroxy (2-pyridone) analogue as the immediate precursor. This precursor, 2-hydroxy-5-methoxyisonicotinic acid, is a more accessible starting material or can be synthesized from simpler precursors.

Caption: Retrosynthesis of the target compound.

Synthetic Workflow

The forward synthesis, therefore, involves the direct chlorination of 2-hydroxy-5-methoxyisonicotinic acid. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess to serve as both reagent and solvent. The addition of phosphorus pentachloride (PCl₅) can sometimes facilitate the reaction with less reactive pyridones.

Caption: Proposed workflow for the synthesis.

Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure based on standard methods for converting 2-pyridones to 2-chloropyridines.[4]

Step 1: Chlorination of 2-Hydroxy-5-methoxyisonicotinic acid

-

Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-hydroxy-5-methoxyisonicotinic acid (1.0 eq).

-

Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature under a nitrogen atmosphere. The mixture may be stirred as a slurry.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by TLC or LC-MS by periodically taking aliquots, quenching them carefully with ice water, and extracting with ethyl acetate.

-

Causality Insight: Refluxing in POCl₃ provides the necessary thermal energy to drive the conversion of the pyridone to the chloropyridine. The large excess of POCl₃ ensures the reaction goes to completion and acts as the solvent.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

pH Adjustment: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. The product may precipitate as a solid.

-

Extraction & Isolation: If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The physical and analytical data for this compound are summarized below.

Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-methoxypyridine-4-carboxylic acid | [5] |

| CAS Number | 1060801-70-8 | [6] |

| Molecular Formula | C₇H₆ClNO₃ | [5][6] |

| Molecular Weight | 187.58 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| Purity | Min. 95% (as commercially available) | [6] |

| XlogP (predicted) | 1.3 | [5] |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.5 (s, 1H, -COOH): A broad singlet for the acidic proton.

-

δ ~8.2 (s, 1H, Ar-H): Singlet corresponding to the proton at the 6-position.

-

δ ~7.5 (s, 1H, Ar-H): Singlet corresponding to the proton at the 3-position.

-

δ ~3.9 (s, 3H, -OCH₃): Singlet for the methoxy group protons.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~165 (-COOH), ~155 (C-O), ~150 (C-Cl), ~148 (Ar-CH), ~120 (Ar-C), ~110 (Ar-CH), ~56 (-OCH₃).

-

-

IR Spectroscopy (KBr, cm⁻¹):

-

~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1580, 1450 (C=C, C=N ring stretch), ~1250 (C-O stretch), ~780 (C-Cl stretch).

-

-

Mass Spectrometry (ESI-MS):

-

m/z: [M-H]⁻ calculated for C₇H₅ClNO₃⁻: 185.99.[5] The spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁻ and M⁻+2 peaks in an approximate 3:1 ratio).

-

Reactivity and Applications

The utility of this compound as a research chemical stems from the distinct reactivity of its functional groups.

Caption: Functional group reactivity map.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chloro substituent at the 2-position towards SNAr. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular diversity.

-

Carboxylic Acid Derivatization: The carboxyl group is a versatile handle for standard transformations. It can be readily converted to amides using coupling reagents (e.g., HATU, EDC), esters via Fischer esterification, or reduced to a primary alcohol using reducing agents like borane (BH₃).

-

Applications in Drug Discovery: This molecule is an ideal starting point for generating libraries of compounds for screening. Its core structure is found in molecules designed to interact with various biological targets. For instance, related 2-chloro-5-substituted pyridine analogs have been explored as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

-

Hazard Identification: Based on data from structurally similar compounds, this acid is expected to be an irritant.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

-

Inhalation: Remove to fresh air. If breathing is difficult, get medical attention.[7]

-

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. [Link]

- Lonza AG. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Shanghai WuXi AppTec New Drug Development Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

PubChem. 2-Chloro-5-methylnicotinic acid. National Center for Biotechnology Information. [Link]

-

Shanghai WuXi AppTec New Drug Development Co., Ltd. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka | Patsnap. [Link]

-

PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. [Link]

- Lonza Ltd. (2000). Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]

-

Appretech Scientific Limited. 2-chloro-4-methoxypyrimidine-5-carboxylic acid. [Link]

-

SpectraBase. 2-CHLORO-5-METHYL-MUCONIC-ACID. [Link]

-

Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

-

NIST. 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloro-5-methoxypyridine-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Chloro-5-methoxyisonicotinic acid mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-5-methoxyisonicotinic Acid

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Potential of a Novel Pyridine Carboxylic Acid Derivative

In the landscape of contemporary drug discovery and molecular biology, pyridine carboxylic acids and their derivatives represent a cornerstone of medicinal chemistry. These heterocyclic compounds are prevalent in a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic activities. This guide focuses on a specific, yet under-characterized molecule: This compound . While direct, extensive research on its mechanism of action is nascent, its structural features suggest a high potential for interaction with key biological pathways.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic roadmap for the systematic investigation of this compound's mechanism of action. We will leverage insights from structurally analogous compounds to propose and explore plausible biological targets and pathways. The core of this guide is to provide the "why" behind the "how"—elucidating the scientific rationale that underpins each experimental choice, ensuring a self-validating and robust investigative process.

Section 1: Foundational Insights and Hypothesized Mechanisms of Action

The structure of this compound, a substituted isonicotinic acid, provides the initial clues to its potential biological activity. The pyridine ring is a key pharmacophore in numerous approved drugs, and the chloro and methoxy substitutions can significantly influence its electronic properties, lipophilicity, and binding interactions. Based on the activities of structurally related nicotinic and isonicotinic acid derivatives, we can formulate several primary hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Rationale: The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Derivatives of quinoline, a bicyclic aromatic compound containing a pyridine ring, have been shown to exhibit anticancer activity by modulating this pathway.[1] The structural similarity of our compound of interest to these active molecules suggests it may also target components of this cascade.

Proposed Signaling Pathway:

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Hypothesis 2: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The pyridine moiety is a fundamental component of nicotine and other ligands that bind to nAChRs. A novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have been synthesized and shown to have high affinity for nAChRs.[2] Given the shared 2-chloro-pyridine core, it is plausible that this compound could act as a ligand for these receptors, potentially as an agonist or antagonist.

Hypothesis 3: Inhibition of Monocarboxylate Transporter 4 (MCT4)

Rationale: Cancer cells exhibit high rates of glycolysis and produce large amounts of lactate, which must be exported to maintain intracellular pH. MCT4 is a key transporter involved in lactate efflux.[3][4] A derivative of 4-methoxypyridine-2-carboxylic acid has been identified as a highly selective MCT4 inhibitor.[3] The structural similarity suggests that this compound could also inhibit MCT4, leading to intracellular acidification and cell death in glycolytic tumor cells.

Hypothesis 4: Antimicrobial Activity

Rationale: Nicotinic acid derivatives have been investigated for their antimicrobial properties.[5] Specifically, some have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Hydrazone derivatives of nicotinic acid have also been found to possess antibacterial and antifungal properties.[6][7] Therefore, it is worthwhile to investigate the potential of this compound as an antimicrobial agent.

Section 2: Experimental Workflows for Mechanism of Action Elucidation

This section provides detailed, step-by-step methodologies to investigate the hypothesized mechanisms of action. The experimental design emphasizes a logical progression from broad cellular effects to specific molecular targets.

Workflow 1: Investigating PI3K/AKT/mTOR Pathway Inhibition

This workflow aims to determine if this compound affects the viability of cancer cells and modulates the PI3K/AKT/mTOR signaling cascade.

Experimental Workflow Diagram:

Caption: Workflow for investigating PI3K/AKT/mTOR pathway inhibition.

Step-by-Step Protocols:

Protocol 2.1.1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines known to have an active PI3K/AKT/mTOR pathway (e.g., HCT116, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.1.2: Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of AKT, mTOR, and S6K overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins.

Protocol 2.1.3: In Vitro Kinase Assay

-

Assay Setup: Use a commercial in vitro kinase assay kit for PI3K, AKT, or mTOR.

-

Reaction: In a microplate, combine the recombinant kinase, its specific substrate, and ATP with varying concentrations of this compound.

-

Detection: After incubation, measure the kinase activity, typically through luminescence or fluorescence, which correlates with the amount of phosphorylated substrate.

-

Data Analysis: Determine the IC50 value of the compound for each kinase to assess direct inhibition.

Workflow 2: Assessing Modulation of Nicotinic Acetylcholine Receptors

This workflow is designed to determine if this compound binds to and modulates the activity of nAChRs.

Experimental Workflow Diagram:

Caption: Workflow for investigating nAChR modulation.

Step-by-Step Protocols:

Protocol 2.2.1: Radioligand Binding Assay

-

Membrane Preparation: Prepare membranes from cells or tissues expressing the nAChR subtype of interest.

-

Binding Reaction: Incubate the membranes with a known radioligand for nAChRs (e.g., [³H]epibatidine) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity of the compound.

Protocol 2.2.2: Calcium Influx Assay

-

Cell Culture: Use a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Apply this compound to the cells. To test for antagonistic activity, pre-incubate with the compound before adding a known nAChR agonist (e.g., nicotine).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Analysis: Determine if the compound induces a calcium influx (agonist activity) or inhibits the agonist-induced influx (antagonist activity).

Section 3: Data Interpretation and Validation

A cornerstone of robust scientific inquiry is the implementation of self-validating systems. This involves rigorous controls and orthogonal assays to confirm initial findings.

Quantitative Data Summary

| Assay | Key Parameter | Example Positive Control | Example Negative Control |

| Cell Viability (MTT) | IC50 | Doxorubicin | Vehicle (DMSO) |

| Western Blot | % Phosphorylation | Growth Factor (e.g., EGF) | Untreated Cells |

| In Vitro Kinase Assay | IC50 | Known Kinase Inhibitor | Inactive Analogue |

| Radioligand Binding | Ki | Nicotine | Unrelated Compound |

| Calcium Influx | EC50 or IC50 | Nicotine (agonist) | Vehicle (DMSO) |

Trustworthiness Through Orthogonal Validation

-

If a compound shows cytotoxicity in a cancer cell line and reduces p-AKT levels in a Western blot, the hypothesis of PI3K/AKT/mTOR pathway inhibition is strengthened. However, to confirm direct inhibition, an in vitro kinase assay is essential. This orthogonal approach distinguishes between direct target engagement and off-target or upstream effects.

-

Similarly, if a compound demonstrates binding in a radioligand assay for nAChRs, a functional assay like calcium influx or electrophysiology is required to determine if this binding translates to a biological effect (agonism or antagonism).

Conclusion and Future Directions

The exploration of this compound's mechanism of action is an endeavor with significant potential. This guide provides a structured and scientifically rigorous framework for its investigation. By systematically testing the proposed hypotheses, researchers can elucidate the molecular targets and cellular effects of this compound. The insights gained will be invaluable for its potential development as a therapeutic agent or a chemical probe to dissect complex biological processes. The journey from a compound of interest to a well-characterized molecule is paved with meticulous experimentation and a commitment to scientific integrity.

References

- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 2-Chloro-5-methoxyisonicotinic Acid Analogs

Introduction: The Emerging Potential of Substituted Isonicotinic Acids in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline anti-tuberculosis drug isoniazid.[1] The therapeutic landscape of this class of compounds is continually expanding, with research revealing a breadth of biological activities, including antimicrobial, anticancer, and neurological effects. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of their pharmacological profiles.

This technical guide focuses on a specific, yet promising, subset of these derivatives: 2-Chloro-5-methoxyisonicotinic acid and its analogs . The introduction of a chloro group at the 2-position and a methoxy group at the 5-position of the isonicotinic acid core creates a unique electronic and steric environment, opening avenues for novel biological interactions. This guide will provide an in-depth exploration of the synthesis, known biological activities, and underlying mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, also known as 2-chloro-5-methoxypyridine-4-carboxylic acid, serves as the foundational step for producing a variety of analogs. While a detailed, step-by-step protocol for this specific molecule is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for related substituted pyridines.

A plausible synthetic route would likely involve a multi-step process starting from more readily available precursors. For instance, methods for the preparation of 2-chloronicotinic acid often involve the oxidation of a corresponding methylpyridine followed by chlorination.[2] Similarly, the synthesis of 2-chloro-5-nitronicotinic acid has been achieved from 2-hydroxynicotinic acid through nitration followed by chlorination.[3] The introduction of the methoxy group can be accomplished through nucleophilic substitution of a suitable leaving group on the pyridine ring.

A generalized synthetic workflow can be proposed as follows:

Caption: Generalized synthetic workflow for this compound and its analogs.

This proposed pathway is a logical progression based on known pyridine chemistry. The final step, functionalization of the carboxylic acid group, allows for the creation of a diverse library of amide and ester analogs for biological screening.

Biological Activities and Mechanistic Insights

While direct studies on a broad range of this compound analogs are limited, compelling evidence from closely related compounds points towards significant potential in oncology and potentially other therapeutic areas.

Anticancer Activity: A Promising Frontier

Research on structurally similar compounds suggests that the 2-chloro-5-methoxy substitution pattern may confer potent anticancer properties.

A notable example is the compound 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid , which, although a picolinic acid derivative, shares the 4-methoxy feature. This compound was identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4) .[4] MCT4 is crucial for lactate efflux in highly glycolytic tumor cells, a hallmark of cancer metabolism known as the Warburg effect.[4] By inhibiting MCT4, this compound disrupts pH homeostasis within the cancer cells, leading to intracellular acidification and ultimately, cell death.[4] This finding strongly suggests that this compound analogs could be explored as potential MCT4 inhibitors.

Furthermore, a derivative of neocryptolepine, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 and 0.54 μM, respectively.[5] Mechanistic studies revealed that this compound exerts its anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5]

The following table summarizes the cytotoxic activity of this related compound:

| Compound | Cell Line | IC50 (μM) |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | 0.35[5] |

| Caco-2 (Colorectal Cancer) | 0.54[5] |

Signaling Pathway Implication:

The modulation of the PI3K/AKT/mTOR pathway by a compound containing the 2-chloro and methoxy substitutions provides a strong rationale for investigating this pathway as a potential target for this compound analogs.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound analogs.

Antimicrobial Potential

The broader class of isonicotinic acid derivatives has a well-established history of antimicrobial activity. Halogenated compounds, in particular, have demonstrated potent antibacterial effects against various pathogens, including resistant strains.[6] The presence of the chloro group in the 2-position of the pyridine ring in this compound analogs suggests that they may possess antimicrobial properties. Further investigation into their efficacy against a panel of clinically relevant bacteria and fungi is warranted.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neurotransmission. Allosteric modulators of nAChRs are of significant interest for the treatment of various neurological and psychiatric disorders.[1] The pyridine core is a common feature in many nAChR ligands. While there is no direct evidence of this compound analogs acting as nAChR modulators, the structural similarity to known modulators suggests this as a potential area of investigation. For example, PNU-120596 (1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea) is a powerful positive allosteric modulator of the α7 nAChR, highlighting that chloro and methoxy substitutions on a phenyl ring can confer potent modulatory activity.[7]

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of novel this compound analogs, a series of well-established in vitro assays should be employed.

Anticancer Activity Screening

A tiered approach is recommended, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for the most promising candidates.

1. Cell Viability and Cytotoxicity Assays:

-

Objective: To determine the concentration-dependent cytotoxic effects of the analogs on various cancer cell lines.

-

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HCT116, Caco-2, and a panel of other relevant cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

-

Experimental Workflow for Anticancer Screening:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [guidechem.com]

- 4. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Chloro-5-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-5-methoxyisonicotinic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document synthesizes predicted and theoretical data for Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) Spectroscopy. Each section details the theoretical basis for the expected spectral features, providing researchers with a robust framework for the identification and characterization of this compound. The methodologies outlined herein are designed to be self-validating, offering a logical workflow for spectroscopic analysis from sample preparation to data interpretation.

Introduction: The Molecular Profile

This compound (IUPAC name: 2-chloro-5-methoxypyridine-4-carboxylic acid) is a substituted pyridine derivative. Its structural combination of a carboxylic acid, a chloro group, and a methoxy group on a pyridine ring makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of this compound in any research or development setting.

Key Molecular Identifiers:

| Identifier | Value |

| CAS Number | 1060801-70-8[1] |

| Molecular Formula | C₇H₆ClNO₃[1][2] |

| Molecular Weight | 187.58 g/mol [1] |

| Monoisotopic Mass | 187.00362 Da[2] |

Below is the chemical structure of this compound, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Structure of this compound with atom numbering.

General Spectroscopic Workflow

A standardized workflow ensures reproducibility and accuracy in the structural elucidation of chemical compounds. The following diagram illustrates the logical progression from sample acquisition to final data interpretation.

Caption: General workflow for spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For this compound, electrospray ionization (ESI) is a suitable method, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Positive Ion Mode: Infuse the sample solution into the ESI source. Set the instrument to detect positive ions to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

-

Negative Ion Mode: Switch the instrument to detect negative ions. This is crucial for observing the deprotonated molecule [M-H]⁻, which is expected for a carboxylic acid.

-

Data Analysis: Analyze the resulting spectra to identify the monoisotopic mass of the parent ion and compare it with the theoretical value.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Ion Type |

| [M+H]⁺ | 188.01090 | Protonated Molecule |

| [M+Na]⁺ | 209.99284 | Sodium Adduct |

| [M-H]⁻ | 185.99634 | Deprotonated Molecule |

| [M]⁺ | 187.00307 | Radical Cation |

Data Interpretation: The presence of chlorine will manifest as a characteristic isotopic pattern. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule. The high-resolution mass measurement should be within 5 ppm of the theoretical mass to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol (¹H & ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, usually with proton decoupling, on the same instrument. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

¹H NMR: Theoretical Spectrum and Interpretation

The structure of this compound suggests four distinct proton signals:

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange. |

| ~8.5 | Singlet | 1H | H-6 | This aromatic proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. |

| ~7.5 | Singlet | 1H | H-3 | This aromatic proton is deshielded by the adjacent chloro group and the ring nitrogen. |

| ~4.0 | Singlet | 3H | OCH₃ | Protons of the methoxy group are in a typical range for ethers attached to an aromatic system. |

¹³C NMR: Theoretical Spectrum and Interpretation

The molecule has seven carbon atoms, all in unique chemical environments, which should result in seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~160 | C 5-OCH₃ | This carbon is attached to an oxygen atom, resulting in a strong downfield shift, typical for an ether on an aromatic ring. |

| ~150 | C 2-Cl | The carbon atom bonded to chlorine is deshielded, and its signal will be in the aromatic region. |

| ~148 | C 6 | This aromatic carbon is adjacent to the nitrogen, causing a downfield shift. |

| ~140 | C 4 | The quaternary carbon to which the carboxylic acid is attached. |

| ~110 | C 3 | An aromatic CH carbon. |

| ~56 | OC H₃ | The carbon of the methoxy group appears in the typical upfield region for sp³ hybridized carbons bonded to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Theoretical Spectrum and Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands:

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption for the carbonyl group. Its exact position can be influenced by hydrogen bonding. |

| 1550-1600 | C=C / C=N stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the pyridine ring. |

| 1200-1300 | C-O stretch | Aryl Ether & Carboxylic Acid | Asymmetric C-O-C stretching of the methoxy group and C-O stretching of the carboxylic acid. |

| 1000-1100 | C-O stretch | Aryl Ether | Symmetric C-O-C stretching of the methoxy group. |

| 700-800 | C-Cl stretch | Aryl Halide | Absorption corresponding to the carbon-chlorine bond. |

Conclusion

This guide provides a detailed, albeit theoretical and predicted, spectroscopic profile of this compound. The presented mass spectrometry, NMR, and IR data serve as a foundational reference for researchers working with this compound. By following the outlined experimental protocols and using the provided interpretations as a benchmark, scientists can confidently verify the structure and purity of their synthesized or acquired material, ensuring the integrity of their subsequent research and development activities.

References

-

PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

-

PubChem. (n.d.). 2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid. Retrieved from [Link]

Sources

The Strategic Utility of 2-Chloro-5-methoxyisonicotinic Acid in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, recognized for its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it a "privileged scaffold" for the development of novel therapeutics.[1][2] Among the vast array of pyridine derivatives, those with specific substitution patterns, such as 2-Chloro-5-methoxyisonicotinic acid, offer a tailored set of physicochemical and reactive properties that are highly advantageous in the design of targeted therapies. This guide provides a comprehensive technical overview of this compound as a key building block, exploring its synthesis, reactivity, and strategic application in the construction of complex drug candidates, with a particular focus on the rationale behind its use in contemporary drug discovery programs.

Physicochemical Properties and Strategic Advantages

This compound is a trifunctional building block, presenting a carboxylic acid, a chloro leaving group, and a methoxy group on a pyridine core. This specific arrangement of functionalities provides medicinal chemists with a versatile platform for molecular elaboration.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₇H₆ClNO₃ | Provides the basic atomic composition. |

| Molecular Weight | 187.58 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| CAS Number | 1060801-70-8 | A unique identifier for this specific chemical entity.[3][4] |

| XLogP3 (Predicted) | 1.3 | Indicates a moderate lipophilicity, which is often correlated with good membrane permeability. |

The 2-chloro substituent serves as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The 5-methoxy group, an electron-donating substituent, can influence the reactivity of the pyridine ring and provide a potential hydrogen bond acceptor, which can be crucial for target engagement. The carboxylic acid at the 4-position is a key functional group for forming amide bonds, a ubiquitous linkage in pharmaceutical agents.

Synthesis of this compound: A Representative Protocol

While a variety of methods exist for the synthesis of substituted nicotinic and isonicotinic acids, a common approach involves the construction of the pyridine ring followed by functional group interconversions.[1] Below is a representative, multi-step synthesis protocol adapted from general methods for preparing similar substituted pyridines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxy-5-methoxypyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-amino-5-methoxypyridine (1.0 eq), sodium nitrite (1.2 eq), and water.

-

Reaction Execution: Cool the mixture to 0-5 °C in an ice bath. Slowly add sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-methoxypyridine.

Step 2: Chlorination to 2-Chloro-5-methoxypyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-hydroxy-5-methoxypyridine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 110 °C) for 3 hours.

-

Work-up and Isolation: Carefully quench the reaction by slowly pouring it over crushed ice. Neutralize the acidic solution with solid sodium carbonate until effervescence ceases. Extract the product with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 2-chloro-5-methoxypyridine.

Step 3: Lithiation and Carboxylation to this compound

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-chloro-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reaction Execution: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 1 hour. Bubble dry carbon dioxide gas through the solution for 1 hour.

-

Work-up and Isolation: Allow the reaction to warm to room temperature. Quench with water and acidify to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to afford this compound.

Sources

An In-Depth Technical Guide to the Reactivity of 2-Chloro-5-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the reactivity of 2-Chloro-5-methoxyisonicotinic acid, a key building block in medicinal chemistry and materials science. By understanding its electronic properties and the interplay of its functional groups, researchers can strategically design synthetic routes to novel compounds with diverse applications.

Molecular Structure and Electronic Landscape

This compound (CAS: 1060801-70-8) possesses a pyridine ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid.[1][2] This arrangement of functional groups creates a unique electronic profile that dictates its reactivity.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient compared to benzene. This inherent electronic property is crucial for its susceptibility to certain reaction types.

-

2-Chloro Substituent: The chlorine atom at the 2-position is a good leaving group, particularly in nucleophilic aromatic substitution reactions, due to the activating effect of the ring nitrogen.

-

5-Methoxy Substituent: The methoxy group is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.

-

4-Carboxylic Acid Substituent: The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including amidation and esterification.

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive sites of this compound.

Reactivity at the C2-Position: The Chloro Substituent

The primary mode of reactivity involving the chlorine atom is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the carbon bearing the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on 2-chloropyridines are well-established. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product. A variety of nucleophiles can be employed, including amines, alkoxides, and thiols.

Experimental Protocol: General SNAr with an Amine

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv) in a suitable aprotic polar solvent such as DMF or DMSO.

-

Addition of Reagents: Add the desired amine (1.2-2.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Caption: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands can facilitate the coupling.

Key Considerations for Suzuki-Miyaura Coupling:

-

Catalyst System: A palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary for efficient coupling of aryl chlorides.

-

Base: A suitable base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid.

-

Solvent: Anhydrous, degassed solvents like toluene or dioxane are typically used.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine.[3] Similar to the Suzuki coupling, this reaction requires a palladium catalyst and a suitable ligand.

Typical Conditions for Buchwald-Hartwig Amination:

-

Catalyst System: A combination of a palladium precursor and a specialized phosphine ligand is employed.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.

-

Solvent: Anhydrous, aprotic solvents such as toluene or THF are preferred.

Reactivity of the Carboxylic Acid Group

The carboxylic acid at the 4-position is a key functional handle for derivatization.

Amide Bond Formation

Amide coupling is a frequently employed transformation in drug discovery. The direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, activating agents are used to convert the carboxylic acid into a more reactive species.

Common Amide Coupling Protocols:

| Coupling Reagent | Activating Agent | Base | Solvent | Temperature |

| HATU | N/A | DIPEA, TEA | DMF, DCM | 0 °C to RT |

| HBTU/HOBt | N/A | DIPEA, TEA | DMF, DCM | 0 °C to RT |

| EDC/HOBt | N/A | DIPEA, TEA | DMF, DCM | 0 °C to RT |

| SOCl₂ | Thionyl chloride | Pyridine (optional) | DCM, Toluene | 0 °C to reflux |

Experimental Protocol: Amide Coupling using HATU

-

Activation: To a solution of this compound (1.0 equiv) in DMF at 0 °C, add HATU (1.1 equiv) and DIPEA (2.0-3.0 equiv). Stir the mixture for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated acid solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Esterification

Esterification of the carboxylic acid can be achieved through several methods, with the Fischer esterification being a common choice for simple alcohols.

Fischer Esterification Protocol:

-

Reaction Setup: Dissolve this compound in an excess of the desired alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5]

-

Reaction Conditions: Heat the mixture to reflux to drive the equilibrium towards the ester product. The removal of water, for example, using a Dean-Stark apparatus, can improve the yield.[4]

-

Work-up and Purification: After cooling, neutralize the acid catalyst with a base (e.g., NaHCO₃ solution) and extract the ester into an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude ester, which can be purified by distillation or chromatography.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected NMR data can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the 3 and 6 positions of the pyridine ring.

-

Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm corresponding to the three protons of the methoxy group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the chlorine will be deshielded, as will the carbon attached to the nitrogen.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Conclusion

This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. The chloro group is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for amidation, esterification, and other transformations. A thorough understanding of its reactivity profile, guided by the principles outlined in this guide, will empower researchers to effectively utilize this compound in the synthesis of complex molecules for various applications in drug discovery and materials science.

References

-

ResearchGate. 13C-NMR spectrum of (4). [Link]

-

MDPI. Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. Calculated and experimental 1 H and 13 C NMR isotropic chemical shifts.... [Link]

-

PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. [Link]

-

化工字典网. CAS NO:1060801-70-8; this compound. [Link]

- Google Patents.

- Google Patents.

- Google Patents. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid.

-

Chemical-Suppliers. Your Inquiry on this compound. [Link]

-

ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

-

Justia Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ResearchGate. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. [Link]

Sources

- 1. 1060801-70-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 1060801-70-8|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-5-methoxyisonicotinic Acid

Introduction: Unveiling the Electronic Landscape of a Key Pharmacophore

2-Chloro-5-methoxyisonicotinic acid, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and drug discovery.[1][2] Its unique arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the isonicotinic acid core suggests a nuanced electronic profile that can profoundly influence its molecular interactions, reactivity, and ultimately, its pharmacological activity. Understanding these electronic properties is paramount for researchers and scientists in drug development, as it provides a rational basis for designing more potent, selective, and effective therapeutic agents.[3][4]

This in-depth technical guide provides a comprehensive framework for the study of the electronic properties of this compound. We will delve into both theoretical and experimental approaches, explaining the causality behind methodological choices and providing actionable protocols. This guide is designed to empower researchers to elucidate the electronic characteristics of this molecule and leverage that knowledge for informed drug design and development.

I. Theoretical Investigation via Computational Chemistry: A Quantum Mechanical Perspective

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predict and analyze the electronic structure of molecules with a high degree of accuracy.[3] DFT calculations can provide invaluable insights into parameters that are difficult or impossible to measure experimentally.[5][6][7]

Core Concepts in the DFT Analysis of Substituted Pyridines

Pyridine and its derivatives are a well-studied class of compounds in computational chemistry.[5][6] The electronic properties of the pyridine ring are significantly modulated by the nature and position of its substituents. An electron-withdrawing group, such as a chlorine atom, generally lowers the energy of the molecular orbitals, while an electron-donating group, like a methoxy group, tends to raise them. The interplay of these effects in this compound is what makes its electronic structure particularly interesting.

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing a comprehensive DFT study on this compound.

Objective: To calculate the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and other electronic descriptors.

Methodology:

-

Structure Preparation:

-

Construct the 3D structure of this compound using a molecular modeling software such as Avogadro or GaussView.[8]

-

Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

-

-

DFT Calculation Setup:

-

Select a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set, which has been shown to provide accurate results for substituted pyridines.[5]

-

Specify the calculation type as "Optimization + Frequency" to obtain the minimum energy geometry and confirm that it is a true minimum (no imaginary frequencies).

-

Define the solvent environment if necessary, using a continuum solvation model like the Polarizable Continuum Model (PCM), to simulate the effect of a solvent (e.g., water or DMSO) on the electronic properties.

-

-

Execution and Analysis:

-

Run the DFT calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

-

Analyze the output to extract the following key electronic properties:

-

Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Surface: This surface visualizes the charge distribution and helps identify regions of positive (electrophilic) and negative (nucleophilic) potential.

-

Mulliken or Natural Population Analysis (NPA) Charges: To quantify the partial atomic charges on each atom.

-

Global Reactivity Descriptors: Such as chemical hardness, softness, and electrophilicity index, which can be derived from the HOMO and LUMO energies.[9]

-

-

Data Presentation: Predicted Electronic Properties

The quantitative data obtained from the DFT calculations should be summarized in a clear and concise table for easy interpretation and comparison.

| Property | Predicted Value | Significance |

| HOMO Energy (eV) | Calculated Value | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | Calculated Value | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | Calculated Value | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | Calculated Value | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (V) | Visualization | Identifies sites for electrophilic and nucleophilic attack. |

Visualization: Computational Workflow and Molecular Orbitals

A clear workflow diagram is essential for understanding the computational process.

Caption: Computational workflow for the DFT study of this compound.

A visualization of the HOMO and LUMO orbitals provides a qualitative understanding of the molecule's reactivity.

Caption: Schematic representation of the HOMO and LUMO of this compound.

II. Experimental Validation: Spectroscopic and Electrochemical Approaches

While computational methods provide a robust theoretical framework, experimental validation is crucial for confirming the predicted electronic properties. A combination of spectroscopic and electrochemical techniques can provide a comprehensive picture of the molecule's electronic behavior.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, and the wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the electronic absorption spectrum and estimate the experimental HOMO-LUMO gap.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

-

Spectrophotometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

-

Data Acquisition:

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis:

-

The onset of the lowest energy absorption band can be used to estimate the experimental HOMO-LUMO gap (Egap) using the following equation:

-

Egap (eV) = 1240 / λonset (nm)

-

-

Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the HOMO and LUMO, respectively.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Methodology:

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Prepare a solution of this compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

-

Data Acquisition:

-

Record the cyclic voltammogram by scanning the potential between a suitable range (e.g., -2.0 V to +2.0 V).

-

Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks.

-

-

Data Analysis:

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO (eV) = -[Eox - Eref + 4.8]

-

ELUMO (eV) = -[Ered - Eref + 4.8]

-

Where Eref is the potential of the reference electrode versus the Fc/Fc+ couple.

-

-

Data Presentation: Experimental Electronic Properties

The experimental data should be presented in a table to facilitate comparison with the theoretical results.

| Property | Experimental Value | Technique |

| λmax (nm) | Measured Value | UV-Vis Spectroscopy |

| Experimental Egap (eV) | Calculated Value | UV-Vis Spectroscopy |

| Oxidation Potential (V vs. Fc/Fc+) | Measured Value | Cyclic Voltammetry |

| Reduction Potential (V vs. Fc/Fc+) | Measured Value | Cyclic Voltammetry |

| Experimental EHOMO (eV) | Calculated Value | Cyclic Voltammetry |

| Experimental ELUMO (eV) | Calculated Value | Cyclic Voltammetry |

Visualization: Integrated Experimental Workflow

Caption: Integrated workflow for the experimental study of electronic properties.

III. Synthesis of Findings and Implications for Drug Development

The convergence of theoretical predictions and experimental measurements provides a robust and comprehensive understanding of the electronic properties of this compound. This knowledge has profound implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: By understanding how the electronic properties influence biological activity, researchers can rationally design analogs with improved potency and selectivity. For instance, modulating the HOMO and LUMO energies can tune the molecule's ability to participate in charge-transfer interactions with its biological target.

-

Metabolic Stability: The electronic distribution can influence the molecule's susceptibility to metabolic enzymes. Regions of high electron density may be more prone to oxidation.

-

Pharmacokinetic Properties: The polarity and charge distribution, as revealed by the dipole moment and MEP surface, can affect properties such as solubility, membrane permeability, and protein binding.

Conclusion: A Roadmap for Rational Drug Design

This technical guide has provided a detailed roadmap for the comprehensive study of the electronic properties of this compound. By integrating computational and experimental approaches, researchers can gain deep insights into the molecule's electronic landscape. This fundamental understanding is not merely an academic exercise; it is a critical component of modern, rational drug design, enabling the development of safer and more effective medicines. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the study of other novel chemical entities, thus serving as a valuable resource for the broader scientific community.

References

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

-

ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (n.d.). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-Chloro-5-methoxyisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-chloro-5-methoxyisonicotinic acid scaffold represents a promising starting point for the development of novel therapeutics. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the nitrogen atom within the pyridine ring, offer a versatile platform for designing molecules with tailored biological activities. This in-depth technical guide explores the structure-activity relationship (SAR) of derivatives based on this core, providing a comprehensive overview for researchers, scientists, and drug development professionals. By dissecting the synthetic pathways to key derivatives and analyzing the impact of structural modifications on potential biological targets, this document serves as a foundational resource for unlocking the therapeutic potential of this intriguing chemical space. While direct SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide a predictive framework for rational drug design.

Introduction: The this compound Core

The isonicotinic acid framework, a pyridine ring with a carboxylic acid at the 4-position, is a well-established privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The subject of this guide, this compound, introduces specific substitutions that significantly influence its physicochemical properties and, consequently, its potential biological interactions.

The chlorine atom at the 2-position serves as a crucial handle for synthetic modification through various cross-coupling and nucleophilic substitution reactions. Its electron-withdrawing nature also modulates the pKa of the carboxylic acid and the overall electron density of the pyridine ring. Conversely, the methoxy group at the 5-position is an electron-donating group, which can influence hydrogen bonding interactions and metabolic stability. This juxtaposition of electronic effects creates a unique chemical entity with significant potential for targeted drug design.

Synthetic Strategies for Derivatization

The therapeutic potential of the this compound scaffold can be explored through the synthesis of a diverse library of derivatives. The primary points of modification are the carboxylic acid group (position 4) and the chlorine-bearing carbon (position 2).

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of functional groups, most notably amides and esters, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.